Cas no 61469-71-4 (4-(2-Cyano-phenylethenyl)benzonitrile)

4-(2-Cyano-phenylethenyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzeneacetonitrile, a-[(4-cyanophenyl)methylene]-, (Z)-
- 2-[2-(4-cyanophenyl)ethenyl]benzonitrile
- 4-(2-cyano-phenylethenyl)benzonitrile
- 4-(2-Cyano-phenylethenyl)benzonitrile
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- MDL: MFCD22495133
- Inchi: 1S/C16H10N2/c17-11-14-7-5-13(6-8-14)9-10-15-3-1-2-4-16(15)12-18/h1-10H
- InChI Key: FVENBNYAMBDRRJ-UHFFFAOYSA-N
- SMILES: N#CC1=C([H])C([H])=C([H])C([H])=C1C([H])=C([H])C1C([H])=C([H])C(C#N)=C([H])C=1[H]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 384
- Topological Polar Surface Area: 47.6
4-(2-Cyano-phenylethenyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D582984-5g |
4-(2-cyano-phenylethenyl)benzonitrile |
61469-71-4 | 95% | 5g |
$1385 | 2025-02-19 | |
1PlusChem | 1P003KGA-250mg |
(Z)-α-[(4-cyanophenyl)methylene]-benzeneacetonitrile |
61469-71-4 | 95% | 250mg |
$276.00 | 2024-04-22 | |
Aaron | AR003KOM-100mg |
(Z)-α-[(4-cyanophenyl)methylene]-benzeneacetonitrile |
61469-71-4 | 95% | 100mg |
$139.00 | 2025-01-22 | |
A2B Chem LLC | AB65674-100mg |
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile |
61469-71-4 | 95% | 100mg |
$164.00 | 2024-04-19 | |
A2B Chem LLC | AB65674-250mg |
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile |
61469-71-4 | 95% | 250mg |
$299.00 | 2024-04-19 | |
Aaron | AR003KOM-1g |
(Z)-α-[(4-cyanophenyl)methylene]-benzeneacetonitrile |
61469-71-4 | 95% | 1g |
$675.00 | 2025-01-22 | |
Aaron | AR003KOM-250mg |
(Z)-α-[(4-cyanophenyl)methylene]-benzeneacetonitrile |
61469-71-4 | 95% | 250mg |
$260.00 | 2025-01-22 | |
Alichem | A019098674-1g |
(Z)-4-(2-Cyano-2-phenylvinyl)benzonitrile |
61469-71-4 | 97% | 1g |
$640.00 | 2023-09-01 | |
eNovation Chemicals LLC | D582984-5g |
4-(2-cyano-phenylethenyl)benzonitrile |
61469-71-4 | 95% | 5g |
$1385 | 2024-05-24 | |
eNovation Chemicals LLC | D582984-1g |
4-(2-cyano-phenylethenyl)benzonitrile |
61469-71-4 | 95% | 1g |
$595 | 2024-05-24 |
4-(2-Cyano-phenylethenyl)benzonitrile Related Literature
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on 4-(2-Cyano-phenylethenyl)benzonitrile
Chemical Profile of 4-(2-Cyano-phenylethenyl)benzonitrile (CAS No: 61469-71-4)
4-(2-Cyano-phenylethenyl)benzonitrile, identified by its Chemical Abstracts Service number 61469-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and materials chemistry. This molecule, featuring a conjugated system with a cyano group and a phenylethenyl moiety, exhibits unique electronic and photophysical properties that make it a promising candidate for various applications, particularly in the development of advanced materials and bioactive molecules.
The structural framework of 4-(2-Cyano-phenylethenyl)benzonitrile consists of a benzene ring substituted with an ethenyl group at the 4-position and a cyano group at the 2-position of an adjacent phenyl ring. This arrangement creates a system rich in π-conjugation, which is known to influence the compound's reactivity, stability, and interaction with biological targets. The presence of the cyano group introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating its incorporation into functional materials.
In recent years, 4-(2-Cyano-phenylethenyl)benzonitrile has been explored for its potential in the synthesis of organic semiconductors and optoelectronic materials. The conjugated system of this compound allows for efficient charge transport, making it suitable for use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic devices. Researchers have demonstrated that incorporating 4-(2-Cyano-phenylethenyl)benzonitrile into polymer blends can significantly enhance the performance of these devices by improving charge mobility and thermal stability.
Moreover, the cyano group in 4-(2-Cyano-phenylethenyl)benzonitrile serves as a versatile handle for further functionalization. This functionality has been leveraged to design novel pharmaceutical intermediates and bioactive molecules. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors, suggesting their potential as lead compounds in drug discovery. The ability to modify the phenylethenyl core while retaining the cyano group allows for fine-tuning of physicochemical properties, enabling optimization for specific biological targets.
Recent advancements in computational chemistry have further illuminated the mechanistic aspects of reactions involving 4-(2-Cyano-phenylethenyl)benzonitrile. Molecular modeling studies have revealed that this compound participates in various cycloaddition reactions, such as [4+2] cycloadditions with dienes, which are pivotal in constructing complex molecular architectures. These insights have guided synthetic strategies to develop novel heterocyclic compounds with potential applications in medicinal chemistry and material science.
The photophysical properties of 4-(2-Cyano-phenylethenyl)benzonitrile have also been extensively studied. The compound exhibits strong absorption in the visible region due to its extended π-conjugation, coupled with moderate fluorescence emissions. These characteristics make it an attractive building block for designing fluorescent probes and sensors. For example, researchers have utilized derivatives of this molecule to develop highly sensitive detectors for environmental pollutants and biological analytes. The tunable emission properties allow for selective detection across a wide range of wavelengths, enhancing the applicability of these probes in diagnostic assays.
In conclusion, 4-(2-Cyano-phenylethenyl)benzonitrile (CAS No: 61469-71-4) represents a multifaceted compound with diverse applications spanning from advanced materials to pharmaceutical intermediates. Its unique structural features, including the conjugated system and cyano functionality, enable its use as a versatile scaffold for further chemical modifications. Ongoing research continues to uncover new possibilities for leveraging this compound's properties, reinforcing its significance in both academic and industrial settings.
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